molecular formula C23H28ClN3O2 B1428573 Morazone hydrochloride CAS No. 50321-35-2

Morazone hydrochloride

Cat. No.: B1428573
CAS No.: 50321-35-2
M. Wt: 413.9 g/mol
InChI Key: QPNQBCBHTTYDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morazone hydrochloride is a nonsteroidal anti-inflammatory drug (NSAID) that was originally developed by the German pharmaceutical company Ravensberg in the 1950s. It is used primarily as an analgesic to relieve pain. The compound is known for producing phenmetrazine as a major metabolite and has been reported to have been abused as a recreational drug in the past .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morazone hydrochloride involves the reaction of 1-phenyl-2,3-dimethyl-4-morpholinomethyl-5-pyrazolone with hydrochloric acid. The reaction conditions typically include the use of organic solvents such as methanol or acetone, and the product is obtained as crystals with a melting point of 171-172°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for mixing, heating, and crystallization is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Morazone hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The morpholine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound include phenmetrazine and other metabolites that retain the analgesic properties of the parent compound .

Scientific Research Applications

Morazone hydrochloride has been studied extensively for its applications in various fields:

Mechanism of Action

Morazone hydrochloride exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, thereby reducing the production of prostaglandins. This inhibition leads to decreased inflammation and pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role as an analgesic and its potential for abuse as a recreational drug. Its ability to produce phenmetrazine as a metabolite distinguishes it from other NSAIDs, making it a compound of interest in both therapeutic and forensic research .

Properties

IUPAC Name

1,5-dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenylpyrazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2.ClH/c1-17-21(23(27)26(24(17)3)20-12-8-5-9-13-20)16-25-14-15-28-22(18(25)2)19-10-6-4-7-11-19;/h4-13,18,22H,14-16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNQBCBHTTYDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964602
Record name 1,5-Dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50321-35-2
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(3-methyl-2-phenyl-4-morpholinyl)methyl]-2-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50321-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morazone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORAZONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFJ5QS2AU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Morazone hydrochloride
Reactant of Route 2
Morazone hydrochloride
Reactant of Route 3
Reactant of Route 3
Morazone hydrochloride
Reactant of Route 4
Morazone hydrochloride
Reactant of Route 5
Morazone hydrochloride
Reactant of Route 6
Morazone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.